molecular formula C6H10F3NO B1356774 4-(Trifluoromethyl)piperidin-4-ol CAS No. 373603-69-1

4-(Trifluoromethyl)piperidin-4-ol

Cat. No.: B1356774
CAS No.: 373603-69-1
M. Wt: 169.14 g/mol
InChI Key: AXPLSJSIKGZOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-(Trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

4-(Trifluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(Trifluoromethyl)piperidin-4-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

4-(trifluoromethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)1-3-10-4-2-5/h10-11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPLSJSIKGZOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299783
Record name 4-(Trifluoromethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373603-69-1
Record name 4-(Trifluoromethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373603-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (0.07 g, 0.26 mmol) in dichloromethane (1 mL) was added trifluoroacetic acid (1 mL). The resulting mixture was stirred at room temperature for 30 minutes. Concentration and drying afforded 4-(trifluoromethyl)piperidin-4-ol (0.044 g, 100%). MS (EI) for C6H10F3NO: 269 (MH+).
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 6.48 g (25.00 mmol) of 1-benzyl-4-trifluoromethylpiperidin-4-ol and 810 mg Pd/C (10%) in 100 mL of MeOH was hydrogenated at RT and 3 bar hydrogen pressure for 17 hours. The catalyst was filtered off and the filtrate evaporated down in vacuo. Yield: 4.22 g (quant. yield); C6H10F3NO (M=169.145); calc.: molpeak (M+H)+: 170; found: molpeak (M+H)+: 17; Rf value: 0.00 (silica gel, cyc/EtOAc 2:1).
Quantity
6.48 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
810 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (347 g, 1.15 mole) in EtOH (1.2 L) was added Pd—C (Degussa type, 10 wt. % Pd, 50% H2O, 26.0 g, 12.2 mmol) and cyclohexene (850 mL, 8.39 mol). The mixture was heated to a gentle reflux for 1 hour resulting in a slight exotherm and the vigorous evolution of gas. Upon cooling to ambient temperature, the mixture was filtered through Celite®, and the filtrate was concentrated. The resulting residue was dissolved in CH2Cl2 (500 mL), dried (Na2SO4), filtered, and concentrated to give an orange solid. The crude material was crystallized from MTBE to give 160 g (83%) of product as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 5.71 (br s, 1H), 2.74 (m, 4H), 2.42 (br s, 1H, overlaps DMSO), 1.53 (m, 4H).
Quantity
347 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
26 g
Type
catalyst
Reaction Step One
Yield
83%

Synthesis routes and methods IV

Procedure details

In a round-bottomed flask, 4-hydroxy-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester (0.82 g, 2.7 mmol) was dissolved in EtOH (5 mL). 10% Palladium on carbon (Degussa type, 82 mg) was added and the flask was evacuated, flushed with argon, evacuated and flushed with hydrogen. The reaction mixture was stirred under hydrogen atmosphere (balloon) at room temperature overnight then filtered over Celite and rinsed with MeOH. The filtrate was concentrated to afford 0.44 g (97%) of 4-trifluoromethyl-piperidin-4-ol as a pale yellow solid.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
82 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)piperidin-4-ol
Reactant of Route 2
4-(Trifluoromethyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
4-(Trifluoromethyl)piperidin-4-ol
Reactant of Route 4
4-(Trifluoromethyl)piperidin-4-ol
Reactant of Route 5
4-(Trifluoromethyl)piperidin-4-ol
Reactant of Route 6
4-(Trifluoromethyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.